molecular formula C7H12O B075084 3,4-Dimethyl-1-pentyn-3-ol CAS No. 1482-15-1

3,4-Dimethyl-1-pentyn-3-ol

Cat. No.: B075084
CAS No.: 1482-15-1
M. Wt: 112.17 g/mol
InChI Key: DZNLEQBXXLGELU-UHFFFAOYSA-N
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Description

3,4-Dimethyl-1-pentyn-3-ol: is an organic compound with the molecular formula C7H12O . It is a colorless to slightly yellow oily liquid with a special smell. This compound is fully miscible in water and has a boiling point of approximately 133°C . It is used in various applications, including organic synthesis and as an intermediate in the production of other chemicals .

Mechanism of Action

Target of Action

3,4-Dimethyl-1-pentyn-3-ol is a complex organic compound often used in proteomics research . .

Biochemical Pathways

As a compound used in proteomics research

Pharmacokinetics

It is known to be fully miscible in water , which could influence its absorption and distribution in the body

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, it is known to be fully miscible in water , suggesting that its action could be influenced by the hydration status of the environment. It is also known to be stable at room temperature , suggesting that temperature could influence its stability

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,4-Dimethyl-1-pentyn-3-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form saturated alcohols.

    Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

  • Oxidation reactions typically yield ketones or aldehydes.
  • Reduction reactions produce saturated alcohols.
  • Substitution reactions result in the formation of various substituted derivatives depending on the reagent used.

Comparison with Similar Compounds

  • 3,4-Dimethyl-1-penten-3-ol
  • 3,4-Dimethyl-4-pentyn-3-ol

Comparison:

Properties

IUPAC Name

3,4-dimethylpent-1-yn-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H12O/c1-5-7(4,8)6(2)3/h1,6,8H,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNLEQBXXLGELU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9022154
Record name 3,4-Dimethyl-1-pentyn-3-ol
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Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid; [Alfa Aesar MSDS]
Record name 1-Pentyn-3-ol, 3,4-dimethyl-
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CAS No.

1482-15-1
Record name 3,4-Dimethyl-1-pentyn-3-ol
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Record name 3,4-Dimethyl-1-pentyn-3-ol
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Record name 3,4-Dimethyl-1-pentyn-3-ol
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Record name 3,4-DIMETHYL-1-PENTYN-3-OL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What happens when 3,4-Dimethyl-1-pentyn-3-ol is treated with formic acid?

A1: The research paper ["The Formic Acid Rearrangement of this compound and 3-Isopropyl-4-methyl-1-pentyn-3-ol" []] investigates this specific reaction. It reveals that this compound undergoes a rearrangement in the presence of formic acid. The primary products are 3,4-dimethyl-3-penten-2-one (obtained in a 45% yield) [] and a new aldehyde, 3,4-dimethyl-2-pentenal (obtained in a 5% yield) []. This rearrangement highlights the reactivity of the tertiary alcohol group adjacent to the triple bond in the starting compound.

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